![molecular formula C9H18O5S B096426 (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol CAS No. 19165-11-8](/img/structure/B96426.png)
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
The compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol is a chiral molecule that appears to be a derivative of a tetrahydropyran with multiple stereocenters. The presence of hydroxymethyl and isopropylthio substituents indicates that it is a functionalized molecule, likely with applications in synthetic organic chemistry or as a building block for more complex molecules.
Synthesis Analysis
While the provided data does not include a direct synthesis of the compound , it does provide insight into the synthesis of structurally related compounds. For instance, the synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol is achieved through a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired ortho-products . This suggests that a similar approach could potentially be adapted for the synthesis of the compound , taking into account the different substituents and stereochemistry.
Molecular Structure Analysis
The molecular structure of the compound would be characterized by its tetrahydropyran ring, a six-membered oxygen-containing ring, which is a common motif in many natural products and synthetic compounds. The stereochemistry is crucial for the molecule's properties and interactions. The compound's chiral centers at positions 2, 3, 4, 5, and 6 define its three-dimensional conformation, which would be essential for its biological activity or chemical reactivity.
Chemical Reactions Analysis
The functional groups present in the compound, such as the hydroxymethyl and isopropylthio groups, would be reactive sites for further chemical transformations. These could include oxidation-reduction reactions, nucleophilic substitutions, or conjugate additions, depending on the reaction conditions and the presence of other reactive groups in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple hydroxyl groups could result in high solubility in polar solvents, while the isopropylthio group could add lipophilic character. The compound's melting point, boiling point, and stability would depend on the intermolecular forces, such as hydrogen bonding, that are present due to the hydroxyl groups. The compound's optical activity would be significant due to its chiral centers, and this could be analyzed using techniques such as polarimetry.
Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis Approaches : Various methods have been developed for synthesizing similar compounds, highlighting the chemical flexibility and potential for diverse applications of this class of compounds. For instance, Liu et al. (2008) developed a method for synthesizing a related compound, emphasizing the avoidance of undesired isomers during preparation (Liu, Li, Lu, & Miao, 2008).
Structural Analysis and Crystallography : Studies such as that by Liu et al. (2012) on trehalose dihydrate isolated from Tremella fuciformis provide insights into the crystal structure of related compounds, which could be pivotal for understanding their properties and potential applications (Liu, Yan, Song, Gou, & Chen, 2012).
Catalysis and Green Chemistry : The utilization of related compounds in catalysis, as explored by Aghazadeh and Nikpassand (2019), suggests potential applications in environmentally friendly synthesis processes (Aghazadeh & Nikpassand, 2019).
Solubility Studies : Research by Zhang, Guo, and Ji (2014) on the solubility of similar compounds in various solvents is crucial for understanding their behavior in different environments, which is essential for various industrial and research applications (Zhang, Guo, & Ji, 2014).
Biological Activity : Studies such as those on bergenin monohydrate, a compound with a similar structural framework, provide insight into potential biological activities. Ye, Sun, and Pan (2004) found that bergenin monohydrate has antiasthmatic, antitussive, anti-inflammatory, antifungal, anti-HIV, and antihepatotoxic activities, suggesting possible biological roles for similar compounds (Ye, Sun, & Pan, 2004).
New Compound Synthesis : The synthesis of novel compounds using related structures, as demonstrated by Mohammed, Kadhum, Mohammed, and Al Reka (2020), showcases the potential for creating new molecules with unique properties and applications (Mohammed, Kadhum, Mohammed, & Al Reka, 2020).
Mechanism of Action
Target of Action
Isopropyl β-D-thioglucopyranoside (IPTG) primarily targets the Lac operon in Escherichia coli (E. coli) . The Lac operon is a set of genes responsible for the transport and metabolism of lactose in E. coli and some other enteric bacteria .
Mode of Action
IPTG acts as an inducer of the Lac operon . It binds to the Lac repressor , a protein that normally inhibits the operon’s function . This binding changes the repressor’s shape, preventing it from binding to the operon and thus allowing the operon to function .
Biochemical Pathways
The primary biochemical pathway affected by IPTG is the Lac operon pathway . When IPTG induces the Lac operon, it leads to the production of three proteins: β-galactosidase, permease, and transacetylase . These proteins enable the bacteria to uptake and metabolize lactose .
Pharmacokinetics
It is known that iptg is a non-metabolizable molecule This allows it to continuously induce the Lac operon as long as it is present in the environment .
Result of Action
The result of IPTG’s action is the induction of the Lac operon , leading to the production of proteins that allow for the uptake and metabolism of lactose . This can be particularly useful in research settings, where IPTG is often used to induce the expression of other, recombinant genes that have been inserted into the Lac operon .
Action Environment
The efficacy and stability of IPTG can be influenced by various environmental factors. For instance, the concentration of IPTG in the environment will affect the level of Lac operon induction . Additionally, the presence of other sugars, such as glucose, can affect the operon’s activity. In an environment with both glucose and lactose (or IPTG), the bacteria will preferentially use glucose, a phenomenon known as catabolite repression .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPUYQFMNQIOC-ZEBDFXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19165-11-8 | |
Record name | 19165-11-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of isopropyl-β-D-thioglucopyranoside (IPTG) in molecular biology research?
A1: Isopropyl-β-D-thioglucopyranoside acts as a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in Escherichia coli, effectively initiating the expression of genes under the control of the lac promoter. [, , ] This makes IPTG an invaluable tool for producing recombinant proteins in bacterial expression systems.
Q2: How does the structure of isopropyl-β-D-thioglucopyranoside (IPTG) contribute to its function as a lac operon inducer?
A2: The structure of isopropyl-β-D-thioglucopyranoside resembles that of allolactose, allowing it to bind to the lac repressor protein. This binding prevents the repressor from attaching to the lac operator region on the DNA, effectively inducing the transcription of genes within the lac operon. []
Q3: Are there optimal conditions for utilizing isopropyl-β-D-thioglucopyranoside (IPTG) in protein expression experiments?
A3: Research indicates that the optimal expression conditions for enzymes involved in specific metabolic pathways, like the production of sepiapterin or GDP-mannose, can be influenced by both temperature and IPTG concentration. For instance, optimal expression was achieved at 30°C and 0.1 mM IPTG for sepiapterin production [] and at 25°C and 0.1 mM IPTG for GDP-mannose production. [] These findings highlight the importance of optimizing expression conditions for each specific system.
Q4: Beyond protein expression, does isopropyl-β-D-thioglucopyranoside (IPTG) have other applications in scientific research?
A4: Yes, researchers have utilized terahertz (THz) spectroscopy to study the vibrational modes of isopropyl-β-D-thioglucopyranoside and other carbohydrate derivatives. [] This technique provides insights into the unique spectral signatures of these molecules, potentially aiding in their identification and characterization in complex biological systems.
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